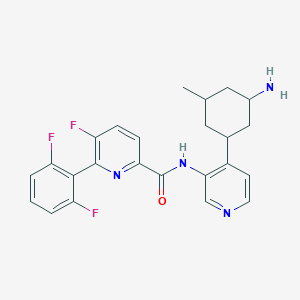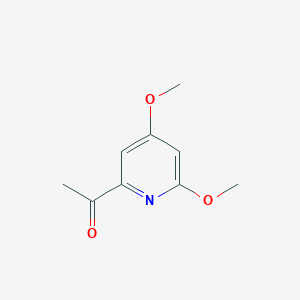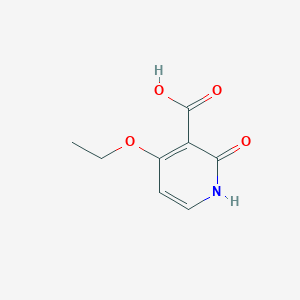
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative that features a difluoromethyl group attached to a dihydropyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed difluoromethyl-dihydropyridinone scaffold. One common method involves the use of boronic acid reagents in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming cyclic esters or other adducts. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the difluoromethyl group.
(4-Fluorophenyl)boronic acid: Similar in structure but contains only one fluorine atom.
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Lacks the difluoromethyl group, which may affect its reactivity and applications.
Uniqueness: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the boronic acid group.
Propiedades
Fórmula molecular |
C6H6BF2NO3 |
|---|---|
Peso molecular |
188.93 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)-2-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-1-2-4(5(10)11)7(12)13/h1-3,6,12-13H |
Clave InChI |
SKXFBIISYSNUBA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CN(C1=O)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)









![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
